N-Methyl-N-trimethylsilylaniline

Description

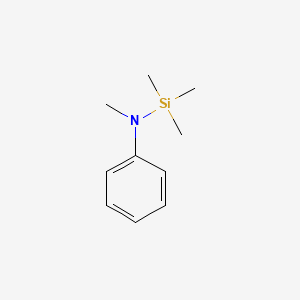

N-Methyl-N-trimethylsilylaniline is a nitrogen-substituted aniline derivative containing both a methyl (-CH₃) and a trimethylsilyl (-Si(CH₃)₃) group on the amine nitrogen. The trimethylsilyl group imparts steric bulk and electron-withdrawing characteristics, while the methyl group contributes modest electron donation. This hybrid structure likely influences its reactivity, solubility, and applications in organic synthesis, such as serving as a protected amine intermediate or a silylation reagent .

Properties

IUPAC Name |

N-methyl-N-trimethylsilylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NSi/c1-11(12(2,3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZXFCNMHQMIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497407 | |

| Record name | N,1,1,1-Tetramethyl-N-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17890-34-5 | |

| Record name | N,1,1,1-Tetramethyl-N-phenylsilanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-trimethylsilylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The mixture is cooled to 273 K in an ice bath, and chlorotrimethylsilane is added dropwise with stirring. The reaction is allowed to reach room temperature and stirred overnight. The resulting product is then purified by filtration and removal of volatiles under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-trimethylsilylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products .

Scientific Research Applications

Synthesis and Characterization

NMTMSA can be synthesized through the reaction of aniline derivatives with trimethylsilyl reagents. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular structure and dynamics.

Organic Synthesis Applications

2.1. Photochemical Reactions

NMTMSA has been employed in visible-light-induced reactions, particularly as a reagent in iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. For instance, it has been used to alkylate 2-cyclohexenone, yielding products in moderate to high yields (up to 70%) under specific conditions . The photochemical generation of aminomethyl radicals from NMTMSA allows for the formation of complex tricyclic structures, showcasing its utility in synthetic organic chemistry.

2.2. Derivatization Reagent

NMTMSA serves as a derivatizing agent for various compounds in gas chromatography (GC) applications. It enhances the volatility and detectability of analytes, making it particularly useful in the analysis of biomolecules such as amino acids and carbohydrates .

Case Studies

Mechanism of Action

The mechanism of action of N-Methyl-N-trimethylsilylaniline involves its ability to participate in electron transfer reactions. The trimethylsilyl group acts as an electrophilic leaving group, facilitating the formation of α-aminoalkyl radicals. These radicals can undergo addition reactions with various substrates, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is influenced by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

N-Trimethylsilylaniline (CAS 3768-55-6)

- Structure : C₆H₅-N(Si(CH₃)₃)

- Molecular Weight : 165.31 g/mol .

- Key Differences: Lacks the methyl group on nitrogen, resulting in reduced steric hindrance compared to N-methyl-N-trimethylsilylaniline. The absence of a methyl group simplifies desilylation reactions under acidic conditions. Applications include use as a silicon-containing building block in organometallic chemistry .

N,N-Dimethylaniline (CAS 121-69-7)

- Structure : C₆H₅-N(CH₃)₂

- Molecular Weight : 121.18 g/mol .

- Key Differences :

- Two methyl groups instead of a methyl-silyl pair. Methyl groups are electron-donating, increasing nitrogen basicity (pKa ~5.1 vs. ~4 for silyl-substituted analogs).

- Less steric bulk than this compound, enabling faster nucleophilic reactions.

- Widely used as a solvent, catalyst, and intermediate in dye synthesis .

N-Methylaniline (CAS 100-61-8)

Silyl-Modified Analogs (e.g., N-[(Trimethoxysilyl)methyl]aniline)

- Structure : C₆H₅-NH-CH₂-Si(OCH₃)₃

- Molecular Weight : Varies (e.g., ~255 g/mol for trimethoxysilyl derivatives) .

- Key Differences :

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects : The trimethylsilyl group in this compound reduces nitrogen basicity compared to methyl-substituted analogs, making it less prone to protonation in acidic media .

- Steric Hindrance : The bulky silyl group slows down reactions requiring nitrogen lone-pair accessibility, such as nucleophilic substitutions or coordination with metal catalysts .

- Thermal Stability : Silyl groups enhance thermal stability compared to purely organic analogs like N,N-dimethylaniline, which decomposes at lower temperatures .

- Solubility: Increased lipophilicity due to the silyl group improves solubility in nonpolar solvents, advantageous in silicone-based formulations .

Biological Activity

N-Methyl-N-trimethylsilylaniline (NMTMSA) is a chemical compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of NMTMSA, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

NMTMSA is characterized by the presence of an N-methyl group and a trimethylsilyl group attached to an aniline structure. This configuration influences its solubility, stability, and reactivity, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with N-methyl groups have been shown to influence cytotoxicity against cancer cells.

- Antimicrobial Properties : The presence of silicon in the structure may enhance the antimicrobial efficacy of the compound.

- Protein Interaction Modulation : The modification of molecular conformation through N-methylation can significantly impact binding affinities to various proteins.

Case Studies and Research Findings

- Antitumor Activity :

- Antimicrobial Effects :

- Protein Binding Studies :

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antitumor | |

| Trimethylsilyl derivatives | Antimicrobial | |

| Cyclic peptides with N-methyl | Protein interaction |

Antitumor Studies

Research has shown that the incorporation of an N-methyl group can enhance the cytotoxicity of compounds against cancer cells. For instance, studies involving cyclic peptides indicated that structural modifications significantly affected their binding affinity to heat-shock proteins, which are critical in cancer biology .

Antimicrobial Studies

Compounds similar to NMTMSA have been evaluated for their antimicrobial properties, revealing significant activity against various pathogens. The presence of silicon in these compounds often correlates with enhanced efficacy due to improved membrane permeability and interaction with microbial structures .

Protein Interaction Analysis

Molecular docking analyses have been employed to predict the interaction profiles of NMTMSA with target proteins. These studies suggest that the trimethylsilyl group may facilitate stronger binding interactions compared to other functional groups, potentially leading to novel therapeutic applications .

Q & A

Q. Resolving Discrepancies :

- Sample Purity : Recrystallize or distill the compound to remove silanol byproducts.

- Solvent Effects : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts.

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced: How does the trimethylsilyl group affect the compound’s reactivity in cross-coupling reactions, and how can mechanistic insights guide catalyst selection?

Methodological Answer:

The trimethylsilyl (TMS) group introduces steric hindrance and electron-donating effects, which:

- Reduce Nucleophilicity : The TMS group deactivates the aromatic ring, slowing electrophilic substitution.

- Stabilize Intermediates : In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the TMS group may stabilize η³-allyl intermediates, altering regioselectivity .

Q. Experimental Design :

- Catalyst Screening : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to mitigate steric effects.

- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps.

- Computational Modeling : DFT calculations can predict transition states and optimize ligand-catalyst pairs .

Case Study : In N,N-Dimethylaniline derivatives, steric effects from methyl groups reduce coupling efficiency by ~40% compared to non-substituted analogs .

Advanced: How can researchers address contradictory data regarding the thermal stability of this compound under varying experimental conditions?

Methodological Answer:

Contradictions often arise from:

- Atmospheric Exposure : Trace moisture hydrolyzes the Si-N bond, forming silanols and N-methylaniline.

- Heating Rate : Rapid heating in TGA/DSC may mask decomposition thresholds.

Q. Resolution Strategies :

Controlled Atmosphere Studies : Perform thermogravimetric analysis (TGA) under nitrogen to exclude hydrolysis .

Isothermal Stability Tests : Heat the compound at 100–150°C for 24 hours and monitor decomposition via NMR.

Comparative Analysis : Benchmark against structurally similar compounds (e.g., N,N-Dimethylaniline, which decomposes at 250°C) to contextualize results .

Example : Trimethylsilyl acetimidates show higher thermal stability in inert atmospheres (decomposition >200°C) compared to air (<150°C) .

Basic: What are the recommended storage and handling protocols for this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to minimize hydrolysis.

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps.

- Safety : Wear nitrile gloves and safety goggles; the compound may release corrosive HCl upon hydrolysis .

Degradation Indicators : Cloudiness or precipitate formation suggests silanol contamination.

Advanced: What computational approaches can predict the electronic effects of the trimethylsilyl group in this compound, and how do these align with experimental observations?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The TMS group increases electron density at the nitrogen via σ-donation, reducing Lewis basicity.

- Hammett Parameters : The TMS group acts as a weak electron donor (σₚ ≈ –0.1), consistent with slowed electrophilic substitution .

Validation : Compare calculated NMR chemical shifts (<2 ppm deviation) and reaction rates with experimental data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.